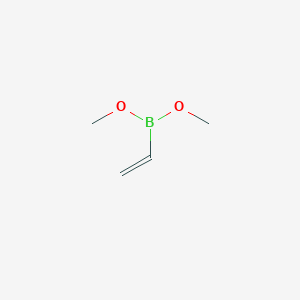

Dimethyl vinylboronate

CAS No.:

Cat. No.: VC1957232

Molecular Formula: C4H9BO2

Molecular Weight: 99.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9BO2 |

|---|---|

| Molecular Weight | 99.93 g/mol |

| IUPAC Name | ethenyl(dimethoxy)borane |

| Standard InChI | InChI=1S/C4H9BO2/c1-4-5(6-2)7-3/h4H,1H2,2-3H3 |

| Standard InChI Key | MHTUGAFHHNZMNV-UHFFFAOYSA-N |

| Canonical SMILES | B(C=C)(OC)OC |

Introduction

Structure and Chemical Properties

Dimethyl vinylboronate consists of a vinyl group (CH₂=CH-) bonded to a boron atom that bears two methoxy groups. The boron atom in boronic acid derivatives is sp²-hybridized with a trigonal planar geometry, possessing a vacant p-orbital perpendicular to the plane formed by the three substituents . This electronic configuration is crucial for the compound's reactivity.

The B-O bonds in boronic esters typically measure around 1.36-1.38 Å, which is shorter than standard B-O single bonds due to partial double bond character arising from donation of the oxygen lone pairs into boron's vacant p-orbital . Additionally, there exists some degree of π-conjugation between the carbon and boron atoms in alkenylboronic esters, albeit to a lesser extent than in more electron-deficient functional groups like carbonyls .

Table 1.1: Typical Bond Lengths in Boronic Esters

| Bond Type | Length (Å) | Notes |

|---|---|---|

| B-O (tricoordinate) | 1.36-1.38 | Shorter than typical single bond due to conjugation |

| B-C (in arylboronic acids) | ~1.57 | Slight π-bonding effect |

| B-C (in tetracoordinated adduct) | ~1.61 | Longer than in free boronic acid |

| B-O (tetracoordinated) | 1.43-1.47 | Comparable to normal C-O ether bonds |

The structural features of dimethyl vinylboronate contribute to its Lewis acidity and the reactivity of the vinyl group. The boronate functionality induces a modest electron-withdrawing effect on the vinyl group, making it somewhat electrophilic, though less so than vinyl groups connected to carbonyl functionalities .

Synthesis Methods

Several methods have been developed for the synthesis of dimethyl vinylboronate and related vinylboronic esters. These approaches typically involve organometallic intermediates and can be classified based on the starting materials and reaction conditions.

Transesterification Methods

Another potential synthetic route involves transesterification of existing vinyl boronic esters. Lazier and Salzberg observed exchange of ester groups when dimethyl chlorovinylboronate was heated to 100°C with thiols such as octanethiol and dodecanethiol . Similar transesterification approaches could be employed to synthesize dimethyl vinylboronate from other vinyl boronic esters.

Table 2.1: Comparison of Synthesis Methods for Vinyl Boronates

Reactions and Reactivity

Dimethyl vinylboronate, like other vinylboronic esters, exhibits diverse reactivity patterns that make it valuable in organic synthesis. Its participation in various transformations is largely dictated by the unique electronic properties conferred by the boronate group.

Photoredox Reactions

Vinyl boronates react with electron-deficient alkyl iodides under visible light irradiation to form boronic esters with two new carbon-carbon bonds . This reaction proceeds through radical addition to the vinyl boronate followed by electron transfer with another molecule of alkyl iodide, creating a chain reaction that culminates in a 1,2-metallate rearrangement . The scope includes α-iodo ketones, esters, nitriles, primary amides, α-fluorinated haloacetates, and perfluoroalkyl iodides.

Olefin Cross-Metathesis

Functionalized vinyl boronic esters suitable for subsequent cross-coupling can be synthesized via ruthenium-catalyzed olefin cross-metathesis . This approach enables the incorporation of the vinyl boronate functionality into more complex structures.

Isomerization Reactions

Terminal alkenyl boronates can undergo ruthenium-catalyzed isomerization to produce di- and trisubstituted vinylboronates with good selectivity . This transformation provides access to more substituted vinylboronates that serve as versatile synthetic intermediates.

Cycloaddition Reactions

Vinylboronates participate in various cycloaddition reactions. Research has demonstrated boron-enabled directed [2+2]-cycloadditions with allylic amines and dearomative [4+2]-cycloadditions with naphthalenes . These reactions allow the construction of complex molecules with high regio- and stereocontrol.

Fluoroalkyl Transfer

A recently developed synthetic strategy employs vinyl-pinacol boronic esters to prepare tertiary difluoromethylene-containing molecules from fluoroalkane precursors . Under irradiation, the fluoroalkyl(vinyl)pinacol boronate esters undergo a conjugate radical addition process to form new carbon-carbon bonds .

Table 3.1: Key Reactions of Vinyl Boronates

Applications in Organic Synthesis

The versatile reactivity profile of dimethyl vinylboronate and related vinyl boronates makes them valuable tools in organic synthesis, with applications spanning various fields.

Pharmaceutical Synthesis

Vinyl boronates are described as belonging to the "pharmaceutical intermediate synthesis field" . The vinyl functionality is universally important in organic and pharmaceutical synthesis, with Suzuki couplings using vinyl boron compounds being a conventional method for introducing vinyl groups onto aromatic rings .

Construction of Complex Molecules

The ability of vinyl boronates to form new carbon-carbon bonds through various transformations makes them crucial building blocks for constructing complex molecular frameworks. The stereoselective formation of trisubstituted vinyl boronate esters, as discussed in research literature, provides access to stereodefined alkenes that are important structural motifs in many natural products and bioactive compounds .

Bioorthogonal Chemistry

Vinylboronic acids have been evaluated as bioorthogonal reactants for protein labeling in living cells . Research has shown that they can participate in tetrazine ligation reactions without significant interference from side reactions with biomolecules, making them valuable additions to the bioorthogonal chemistry toolkit .

While the search results do not provide comprehensive spectroscopic data specifically for dimethyl vinylboronate, information about related compounds can serve as a reference for its characterization.

NMR Spectroscopy

For boronic esters similar to dimethyl vinylboronate, the following spectroscopic patterns have been reported:

-

¹¹B NMR: Boronic esters typically show signals around 30 ppm in benzene-d₆

-

¹H NMR: The vinyl protons would exhibit characteristic signals, with the terminal CH₂ protons likely appearing as two distinct signals due to their diastereotopic nature

-

¹³C NMR: The carbons of the vinyl group would be influenced by the boron atom, with the beta-carbon potentially showing a characteristic deshielding effect due to B-C conjugation

Infrared Spectroscopy

IR spectroscopy of vinyl boronate esters typically shows characteristic absorption bands. For example, a related vinyl boronic ester showed IR bands (neat) at 2987, 1508, 1248, 1141, 1029, and 832 cm⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume